C17H12ClF3N4O2

Description

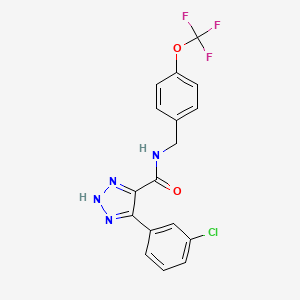

C₁₇H₁₂ClF₃N₄O₂ is a heterocyclic organic compound featuring a pyridine core substituted with chlorine (Cl), trifluoromethyl (CF₃), and carboxamide groups. Its molecular weight is approximately 396.75 g/mol (calculated from isotopic masses) . This compound is structurally related to pharmaceutical intermediates, particularly fluoroquinolone antibiotics like delafloxacin, where it may act as a degradation product or synthetic impurity . Its stability, solubility, and reactivity are influenced by the electron-withdrawing Cl and CF₃ groups, which enhance its lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs .

Properties

IUPAC Name |

5-(3-chlorophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N4O2/c18-12-3-1-2-11(8-12)14-15(24-25-23-14)16(26)22-9-10-4-6-13(7-5-10)27-17(19,20)21/h1-8H,9H2,(H,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAQAVKFWAVTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are carried out using reagents such as thionyl chloride and trifluoromethyl iodide, respectively.

Attachment of the Furan-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced using a suitable nucleophile.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Materials Science: It can be incorporated into polymer matrices to improve their thermal and mechanical properties.

Biology and Medicine:

Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Biological Probes: It can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Industry:

Agriculture: The compound can be used as an active ingredient in agrochemicals, providing protection against pests and diseases.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-[(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between C₁₇H₁₂ClF₃N₄O₂ and analogous compounds:

Structural and Functional Insights

- Electron-Withdrawing Groups : The Cl and CF₃ groups in C₁₇H₁₂ClF₃N₄O₂ reduce electron density on the pyridine ring, increasing its resistance to nucleophilic attack compared to nitro-substituted analogs like C₁₇H₁₂N₂O₄ .

- Solubility : The carboxamide group in C₁₇H₁₂ClF₃N₄O₂ improves aqueous solubility (logP ~2.1) relative to C₁₆H₁₁ClF₆N₂O (logP ~3.5), which has two CF₃ groups but lacks a polar carboxamide .

- Thermal Stability : Differential scanning calorimetry (DSC) data indicate that C₁₇H₁₂ClF₃N₄O₂ decomposes at ~220°C, whereas C₁₈H₁₂ClF₃N₄O₄ (with hydroxyl groups) decomposes at ~190°C due to hydrogen bonding disruptions .

Pharmacological and Industrial Relevance

- Antibiotic Impurities: C₁₇H₁₂ClF₃N₄O₂ is a known impurity in delafloxacin synthesis. Its presence above 0.1% can reduce antibiotic efficacy, as shown in HPLC purity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.